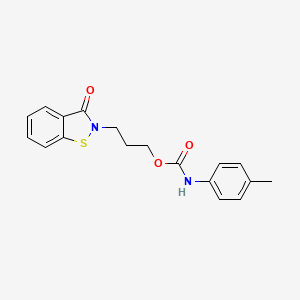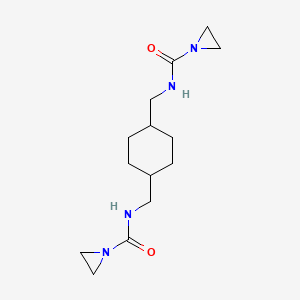
N,N'-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide typically involves the reaction of 1,4-cyclohexylenedimethanol with aziridinecarboxamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aziridine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is harnessed in various applications, such as drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxylate
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide derivatives
Uniqueness
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide stands out due to its unique combination of aziridine rings and a cyclohexylene backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications that require high reactivity and stability.
Propiedades
Número CAS |
15571-20-7 |
|---|---|
Fórmula molecular |
C14H24N4O2 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
N-[[4-[(aziridine-1-carbonylamino)methyl]cyclohexyl]methyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C14H24N4O2/c19-13(17-5-6-17)15-9-11-1-2-12(4-3-11)10-16-14(20)18-7-8-18/h11-12H,1-10H2,(H,15,19)(H,16,20) |
Clave InChI |
KVWLGVJBYFVOCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC(=O)N2CC2)CNC(=O)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


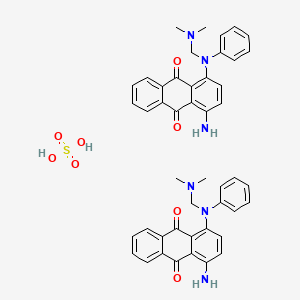
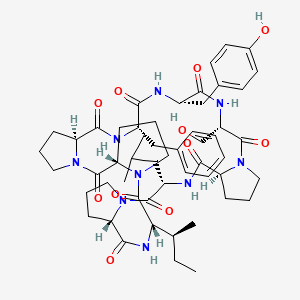


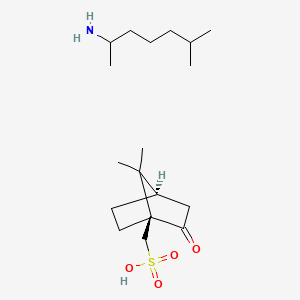




![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)


